1,5-Isoquinolinediol
Overview
Description
Mechanism of Action
Target of Action
1,5-Isoquinolinediol primarily targets Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is an enzyme that plays a crucial role in DNA repair and apoptosis .
Mode of Action
This compound acts as a potent inhibitor of PARP1, with an IC50 value of 0.18-0.37 µM . It binds to PARP1 and inhibits its activity, thereby affecting the DNA repair process and cellular response to oxidative stress .
Biochemical Pathways
The inhibition of PARP1 by this compound affects the DNA repair pathway, specifically the base excision repair pathway . This can lead to an increase in the absolute frequency of gene targeting in the correction of mutations . Additionally, it attenuates diabetes-induced NADPH oxidase-derived oxidative stress in the retina .
Pharmacokinetics
It’s known that the compound can be used with cells in culture and in animals , suggesting it has bioavailability.
Result of Action
This compound has been shown to suppress the rate of replicative senescence in murine embryonic fibroblasts at a concentration of 0.1 µM without resulting in cell death . It also inhibits the appearance of abnormal nuclei and accumulation of β-galactosidase in the cytoplasm . Furthermore, it significantly inhibits mitochondrial membrane potential loss, apoptosis-inducing factor (AIF), and cytochrome c release from the mitochondria .
Action Environment
It’s worth noting that the compound’s effects have been studied in the context of conditions such as diabetes and oxidative stress , suggesting that these could be relevant factors.
Biochemical Analysis
Biochemical Properties
1,5-Isoquinolinediol interacts with PARP1, an enzyme that is activated by DNA breaks . It inhibits the activity of PARP1, leading to a decrease in the rate of DNA repair and an increase in cell death under conditions of oxidative stress .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It attenuates diabetes-induced NADPH oxidase-derived oxidative stress in the retina . It also suppresses the rate of replicative senescence in murine embryonic fibroblasts .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PARP1 . This inhibition leads to a decrease in the rate of DNA repair and an increase in cell death under conditions of oxidative stress . It also leads to an increase in the absolute frequency of gene targeting in the correction of the mutation at the stable integrated HSV tk gene .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to efficiently suppress the rate of replicative senescence in murine embryonic fibroblasts at a concentration of 0.1 µM without resulting in cell death . The appearance of abnormal nuclei and accumulation of β-galactosidase in the cytoplasm were inhibited by daily treatment with this compound .
Metabolic Pathways
Given its role as a PARP1 inhibitor, it is likely that it interacts with enzymes involved in DNA repair and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-1,5-diol can be synthesized through several methods. Another method includes the condensation of cinnamaldehyde with hydroxylamine, followed by heating with phosphorus pentoxide .
Industrial Production Methods
Industrial production of isoquinoline-1,5-diol often involves the use of metal catalysts or catalyst-free processes in water. These methods aim to provide efficient and sustainable production routes .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-1,5-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid for protonation, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions include quinones, dihydroisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
Isoquinoline-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as an inhibitor of poly (ADP-ribose) synthetase, which is activated by nitric oxide.
Industry: It is used in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isoquinoline-1,5-diol include:
Isoquinoline: The parent compound without hydroxyl groups.
Quinoline: A structural isomer of isoquinoline.
1,4-Dihydroxyisoquinoline: Another hydroxylated derivative of isoquinoline.
Uniqueness
Isoquinoline-1,5-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit PARP1 and its neuroprotective effects set it apart from other isoquinoline derivatives .
Properties
IUPAC Name |
5-hydroxy-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUJIPVWTMGYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199505 | |
Record name | 5-Hydroxy-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5154-02-9 | |
Record name | 1,5-Isoquinolinediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5154-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dihydroxyisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-isoquinolinediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Isoquinolinediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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